molecular formula C10H20O B1589537 (R)-1,2-Epoxydecane CAS No. 67210-36-0

(R)-1,2-Epoxydecane

Cat. No. B1589537
CAS RN: 67210-36-0
M. Wt: 156.26 g/mol
InChI Key: AAMHBRRZYSORSH-SNVBAGLBSA-N
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Description

®-1,2-Epoxydecane , also known as ®-Decane-1,2-epoxide , is an organic compound with the chemical formula C<sub>10</sub>H<sub>20</sub>O . It belongs to the class of epoxides , which are cyclic ethers containing a three-membered ring. The stereochemistry of the epoxide functional group is specified as ® , indicating the configuration of the chiral center.



Synthesis Analysis

The synthesis of ®-1,2-Epoxydecane involves the epoxidation of ®-Decene , an unsaturated hydrocarbon with a double bond between carbon atoms 1 and 2. Common methods for epoxide synthesis include:



  • Peroxycarboxylic Acid Epoxidation : Treatment of ®-Decene with a peroxy acid (e.g., peracetic acid) generates the epoxide ring.

  • Metal-Catalyzed Epoxidation : Using transition metal catalysts (such as molybdenum or tungsten complexes) to promote the reaction.



Molecular Structure Analysis

The molecular structure of ®-1,2-Epoxydecane consists of a ten-carbon alkane chain with an oxygen atom bridging carbons 1 and 2. The epoxide ring imparts reactivity and unique properties to the compound.



Chemical Reactions Analysis

®-1,2-Epoxydecane participates in various chemical reactions:



  • Ring-Opening Reactions : The strained epoxide ring readily undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols) to form open-chain products.

  • Hydrolysis : In the presence of water or acid, the epoxide ring can be hydrolyzed to yield the corresponding diol.

  • Substitution Reactions : The epoxide oxygen can be replaced by other functional groups (e.g., halides, alcohols) through nucleophilic substitution.



Physical And Chemical Properties Analysis


  • Physical State : ®-1,2-Epoxydecane is a colorless liquid at room temperature.

  • Boiling Point : Approximately 200°C .

  • Density : Around 0.85 g/cm<sup>3</sup> .

  • Solubility : Soluble in organic solvents (e.g., dichloromethane, ether).


Scientific Research Applications

Photocatalytic Epoxidation

  • Photocatalysis with Titanium Dioxide : 1-Decene was converted to 1,2-epoxydecane using UV-irradiated titanium dioxide powder and molecular oxygen as the oxygen source. The reaction rate was influenced by the addition of hydrogen peroxide and was more efficient under visible light than UV light (Ohno, Masaki, Hirayama, & Matsumura, 2001).

Plasma Epoxidation

  • Epoxidation with Atmospheric Pressure Glow Plasma (APGP) : APGP was used for the epoxidation of 1-decene, predominantly forming 1,2-epoxydecane. This process occurred without catalysts under atmospheric pressure (Suga & Sekiguchi, 2006).

Copolymerization

  • Copolymerization with Carbon Dioxide and Anhydrides : 1-Decene was converted to 1,2-epoxydecane and used for ring-opening copolymerization with carbon dioxide and different cyclic anhydrides, resulting in polycarbonates and polyesters with high conversion rates and molecular weights (Jin, Zeng, & Ullah, 2017).

Asymmetric Catalytic Synthesis

  • Enantiopure R-Aryloxy Alcohols Synthesis : The kinetic resolution of terminal epoxides with phenols was explored, producing R-aryloxy alcohols with high enantioselectivity. This process is valuable for synthesizing pharmaceutically important compounds (Ready & Jacobsen, 1999).

Enzymatic Hydrolysis

  • Microsomal Epoxide Hydrolase Catalyzed Hydrolysis : The enantioselectivity of the hydrolysis of 1,2-epoxydecane by rabbit liver microsomal epoxide hydrolase was studied, exploring the enzyme's ability to select substrates based on the alkyl chain structure (Bellucci, Chiappe, Conti, Marioni, & Pierini, 1989).

Bioconversions with Microorganisms

  • Hydrocarbon Bioconversion by Pseudomonas oleovorans : The conversion of 1-decene into (R)-1,2-epoxydecane using Pseudomonas oleovorans in two-phase systems demonstrated potential for creating chiral epoxy compounds (Smet, Kingma, Wynberg, & Witholt, 1983).

Safety And Hazards


  • Toxicity : Epoxides can be toxic due to their reactivity with cellular nucleophiles.

  • Irritant : Skin and eye contact should be avoided.

  • Flammability : Treat as a flammable liquid.


Future Directions

Research on ®-1,2-Epoxydecane could explore:



  • Catalytic Asymmetric Epoxidation : Developing efficient methods for enantioselective epoxidation.

  • Biological Applications : Investigating its potential as a bioactive compound or precursor.


properties

IUPAC Name

(2R)-2-octyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMHBRRZYSORSH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,2-Epoxydecane

CAS RN

67210-36-0
Record name 1,2-Epoxydecane, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067210360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 67210-36-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-EPOXYDECANE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P528KWQ7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 25 mL scintillation vial equipped with a magnetic stirrer, 1-decene (1.41 g, 10 mmol) was placed followed by addition of 4 mL dichloromethane. To this solution was added BTSP (2.8 g, 15 mmol). The vial was immersed into ice/water bath. After 5 minutes Re2O7 (24 mg, 0.05 mmol)5 was added followed by 10 μL of water. The reaction turned bright yellow and was allowed to warm up to room temperature and stirred for 14 h. Upon completion, water (3 drops) was added followed by manganese dioxide (ca. 5 mg) in order to decompose the remaining H2O2. The destruction of H2O2 was evident by the disappearance of yellow color. The mixture was then dried over Na2SO4. Concentration afforded 1-decene oxide (1.48 g, 94% yield) of a colorless oil.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
Re2O7
Quantity
24 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
5 mg
Type
catalyst
Reaction Step Five
Name
Quantity
10 μL
Type
solvent
Reaction Step Six
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MJ de Smet, J Kingma, H Wynberg, B Witholt - Enzyme and Microbial …, 1983 - Elsevier
The bioconversion of hydrocarbons by Pseudomonas oleovorans has been studied in two-phase systems. In these systems, the hydrocarbon substrate is present in sufficient amounts …
Number of citations: 127 www.sciencedirect.com
T Nishikubo, T Shimokawa, T Hirano… - Journal of Polymer …, 1989 - Wiley Online Library
The insertion reaction of various epoxy compounds such as phenyl glycidyl ether (PGE), methyl glycidyl ether, butyl glycidyl ether (BGE), and styrene oxide into the phenyl ester linkage …
Number of citations: 35 onlinelibrary.wiley.com
GM Dull - 1982 - elibrary.ru
(R)-(+)-1, 2-epoxybutane and (S)-(+)-3-phenoxy-1, 2-epoxypropane were prepared by opening the respective racemic epoxides with dimethylamine, resolution of the resulting racemic 1…
Number of citations: 0 elibrary.ru
J Li, LV Forseth, VG Goncharov, H Zhang… - Chemical Engineering …, 2023 - Elsevier
A collection of hierarchically porous Zr-based MOFs with precisely adjusted acid-base properties were synthesized and characterized using PXRD, FT-IR, NMR, and TGA techniques, …
Number of citations: 0 www.sciencedirect.com
T Kusumoto, K Ogino, K Sato, T Hiyama, S Takehara… - Chemistry …, 1993 - journal.csj.jp
Starting with (R)-1,2-epoxyalkanes, (S)-5-alkyl(or -alkyloxy)-2-[4-(3-fluoroalkyl)phenyl]pyrimidines and (S)-5-(3-fluoroalkyl)-2-(4-alkyloxyphenyl)pyrimidines were synthesized and …
Number of citations: 16 www.journal.csj.jp
T Kusumoto, K Ogino, KI Sato, T Hiyama… - …, 1993 - Taylor & Francis
Starting with (R)-1,2-epoxyalkanes, (S)-5-alkyl(or -alkyloxy)-2-[4-(3-fluoroalkyl)phenyl]pyrimidines and (S)-2-(4-alkyloxyphenyl)-5-(3-fluoroalkyl)-pyrimidines were synthesized and …
Number of citations: 4 www.tandfonline.com
Y Nagashima, T Ichihashi, K Noguchi, M Iwamoto… - Liquid …, 1997 - Taylor & Francis
A novel series of ferroelectric liquid crystals with a fluorinated asymmetric frame were synthesized by utilizing optically active (S)-2-, (S)-3-, (S)-4- and (S)-5-fluoroalkanols prepared from …
Number of citations: 23 www.tandfonline.com
F Da Settimo, G Primofiore, C La Motta… - Journal of medicinal …, 2005 - ACS Publications
This study reports the synthesis of a number of 1- and 2-alkyl derivatives of the 4-aminopyrazolo[3,4-d]pyrimidine (APP) nucleus and their evaluation as inhibitors of ADA from bovine …
Number of citations: 60 pubs.acs.org
T Ohtaki, K Akasaka, C Kabuto, H Ohrui - Chirality, 2005 - Wiley Online Library
Enantiomeric discrimination of chiral secondary alcohols was performed by both reversed‐phase HPLC and 1 H‐NMR after labeling with a chiral fluorescent derivatization reagent, 2‐(2,…
Number of citations: 35 onlinelibrary.wiley.com
JR Hunt - 1991 - wrap.warwick.ac.uk
Epoxides are an important class of synthons, produced in large quantities (notably epoxyethane and epoxypropane) for the manufacture of polymers. Reaction of epoxides with …
Number of citations: 4 wrap.warwick.ac.uk

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